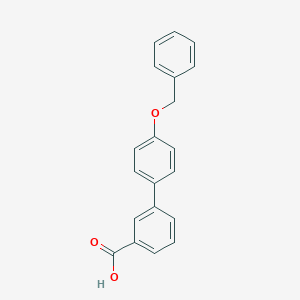

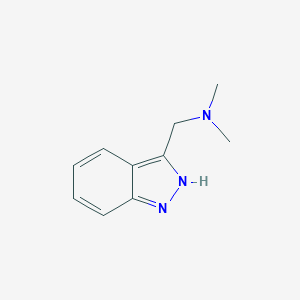

(1H-Indazol-3-yl)-N,N-dimethylmethanamine

概要

説明

Indazole is a heterocyclic compound . It’s a bicyclic molecule that consists of a benzene ring fused to a pyrazole ring . Indazole derivatives have a wide variety of medicinal applications as antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial agents .

Synthesis Analysis

The synthesis of indazoles has been a subject of research for many years . Recent strategies include transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis

Indazole compounds can undergo a variety of chemical reactions . A new practical synthesis of 1H-indazole has been presented, where a previous mechanism for the cyclization step was proved to be nonfeasible and a hydrogen bond propelled mechanism was proposed .Physical And Chemical Properties Analysis

The physical and chemical properties of a related compound, 1-(1H-Indazol-3-yl)ethanone, include a density of 1.3±0.1 g/cm3, a boiling point of 348.8±15.0 °C at 760 mmHg, and a flash point of 168.8±26.8 °C .科学的研究の応用

Neurokinin-1 Receptor Antagonism

- A study by Harrison et al. (2001) found that a compound structurally related to (1H-Indazol-3-yl)-N,N-dimethylmethanamine acts as a neurokinin-1 (NK1) receptor antagonist. This has implications in clinical efficacy for conditions like emesis and depression.

Mesomeric Betaines and Carbenes

- Research by Schmidt et al. (2006) discusses the formation of pseudo-cross-conjugated mesomeric betaines (PCCMB) and derivatives of the indazole alkaloid Nigellicin. These compounds are significant in the study of complex chemical reactions and potential pharmaceutical applications.

Cannabinoid Receptor Affinity

- Qian et al. (2015) identified four cannabimimetic indazole and indole derivatives related to (1H-Indazol-3-yl)-N,N-dimethylmethanamine. These compounds showed high affinity for cannabinoid CB1 and CB2 receptors, indicating potential applications in understanding cannabinoid receptor interactions (Qian et al., 2015).

IKK2 Inhibition

- A study by Lin et al. (2008) on 3,5,7-trisubstituted1H-indazoles, closely related to (1H-Indazol-3-yl)-N,N-dimethylmethanamine, identified these compounds as potent inhibitors of IKK2. This enzyme plays a role in inflammation and cancer, making these findings relevant for therapeutic research.

Monoamine Oxidase B Inhibition

- Indazole- and indole-carboxamides, structurally similar to (1H-Indazol-3-yl)-N,N-dimethylmethanamine, were found to be potent, selective inhibitors of monoamine oxidase B (MAO-B). This enzyme is involved in the metabolism of neurotransmitters, suggesting applications in neurological and psychiatric conditions (Tzvetkov et al., 2014).

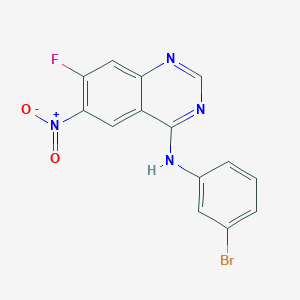

Tyrosine Kinase Inhibition

- Compounds including indazolylamino quinazolines and pyridopyrimidines, structurally related to (1H-Indazol-3-yl)-N,N-dimethylmethanamine, have been studied as inhibitors of the class 1 tyrosine kinase receptor family, with implications in cancer research (Cockerill et al., 2001).

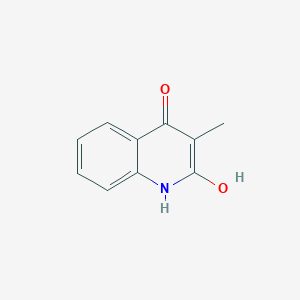

Tautomeric Stabilization

- Research on 2H-Indazole tautomers by Sigalov et al. (2019) demonstrates the stabilization of these compounds through intra- and intermolecular hydrogen bonds. This has significance in understanding the chemical behavior and potential applications of indazole derivatives.

PI3Kδ Inhibitors

- Norman (2012) evaluated two PI3Kδ inhibitors, which are structurally related to (1H-Indazol-3-yl)-N,N-dimethylmethanamine. These findings have relevance in the field of cancer and inflammatory diseases.

Chemical Synthesis and Characterization

- Studies by Lind et al. (2022) and others have focused on the chemical synthesis and characterization of indazole derivatives. This research contributes to the broader understanding of indazole chemistry and its applications.

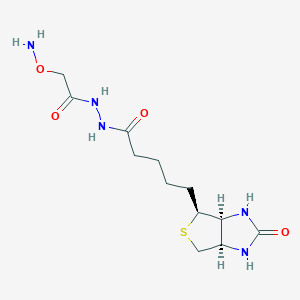

Analytical and Structural Characterization

- Dybowski et al. (2021) provided comprehensive analytical and structural characterization of MDMB-4en-PINACA, a novel synthetic cannabinoid and an analogue of 5F-ADB. This contributes to the knowledge about psychoactive substances and aids forensic and clinical purposes (Dybowski et al., 2021).

Safety And Hazards

将来の方向性

特性

IUPAC Name |

1-(2H-indazol-3-yl)-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N3/c1-13(2)7-10-8-5-3-4-6-9(8)11-12-10/h3-6H,7H2,1-2H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOCYPIPPKIEYRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=C2C=CC=CC2=NN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00597389 | |

| Record name | 1-(2H-Indazol-3-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(1H-Indazol-3-yl)-N,N-dimethylmethanamine | |

CAS RN |

142910-86-9 | |

| Record name | N,N-Dimethyl-1H-indazole-3-methanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=142910-86-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(2H-Indazol-3-yl)-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00597389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Acetamide, N-[(2S)-oxiranylmethyl]-](/img/structure/B169186.png)

![(1S,2S,3R,4R)-3-(4-Methylbenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B169189.png)

![Methyl 4-[(methoxymethyl)amino]benzoate](/img/structure/B169201.png)